![molecular formula C20H24Cl2N2O4S B5526648 N-(2,5-dichlorophenyl)-N-[2-hydroxy-3-(4-morpholinyl)propyl]-4-methylbenzenesulfonamide](/img/structure/B5526648.png)

N-(2,5-dichlorophenyl)-N-[2-hydroxy-3-(4-morpholinyl)propyl]-4-methylbenzenesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of sulfonamide compounds often involves optimized reactions between specific sulfonamides and other reagents. For instance, a novel synthesis method involved reactions under solvent-free conditions, highlighting the chemoselective N-acylation of amines in water, which demonstrates the versatile approaches to sulfonamide synthesis and the emphasis on green chemistry principles (Ebrahimi et al., 2015).

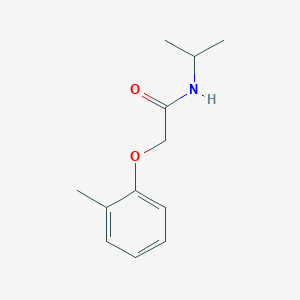

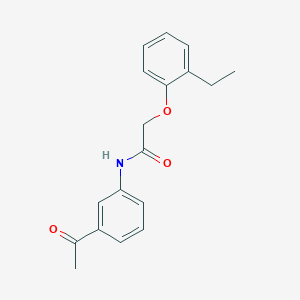

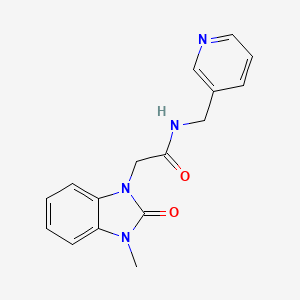

Molecular Structure Analysis

Investigations into the molecular structures of sulfonamide derivatives reveal significant insights into their pharmacological potential. For example, detailed structural determination using NMR and mass spectroscopy techniques can elucidate the compound's framework and its potential interactions at the molecular level, which is crucial for understanding its biological activities (Abbasi et al., 2018).

Chemical Reactions and Properties

The reactivity of sulfonamide compounds with various reagents can lead to the formation of diverse derivatives, showcasing the chemical versatility of the sulfonamide group. For instance, reactions with morpholine and subsequent steps have been employed to create compounds with potential therapeutic applications, underlining the chemical adaptability of sulfonamides (Rodinovskaya et al., 2002).

Applications De Recherche Scientifique

Environmental Fate and Behavior of Chemical Compounds A comprehensive review on the occurrence, fate, and behavior of parabens in aquatic environments sheds light on the environmental dynamics of similar chemical compounds. Parabens, like the compound , often find applications in various consumer products and their breakdown products persist in aquatic environments. This research highlights the need for understanding the environmental pathways and degradation behaviors of such chemicals, which could be relevant for assessing the impact of N-(2,5-dichlorophenyl)-N-[2-hydroxy-3-(4-morpholinyl)propyl]-4-methylbenzenesulfonamide (Haman et al., 2015).

Toxicity and Biodegradation of Chemical Pollutants The degradation of triclosan, a widespread antibacterial agent, and its transformation into more toxic and persistent compounds upon environmental exposure, provides insight into the potential toxicity and biodegradation pathways of complex chemical agents. This knowledge is crucial for evaluating the environmental and health impacts of chemical pollutants, including those related to the compound of interest (Bedoux et al., 2012).

Analytical Methods in Chemical Research Advancements in analytical methods for determining the antioxidant activity of compounds underscore the importance of robust analytical techniques in chemical research. Understanding these methods is essential for evaluating the properties and potential applications of chemical compounds, including N-(2,5-dichlorophenyl)-N-[2-hydroxy-3-(4-morpholinyl)propyl]-4-methylbenzenesulfonamide, in various fields such as food engineering, medicine, and environmental science (Munteanu & Apetrei, 2021).

Environmental and Health Risks of Chemical Exposures Research on the environmental fate of alkylphenols and their ethoxylates, which are structurally similar to the compound of interest, highlights the significance of assessing the health risks associated with chemical exposures. Such studies are pivotal in understanding the long-term effects of chemical pollutants on human health and the ecosystem, providing a framework for evaluating the safety of N-(2,5-dichlorophenyl)-N-[2-hydroxy-3-(4-morpholinyl)propyl]-4-methylbenzenesulfonamide (Ying et al., 2002).

Propriétés

IUPAC Name |

N-(2,5-dichlorophenyl)-N-(2-hydroxy-3-morpholin-4-ylpropyl)-4-methylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24Cl2N2O4S/c1-15-2-5-18(6-3-15)29(26,27)24(20-12-16(21)4-7-19(20)22)14-17(25)13-23-8-10-28-11-9-23/h2-7,12,17,25H,8-11,13-14H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUZWGFYMWNHYOL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N(CC(CN2CCOCC2)O)C3=C(C=CC(=C3)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24Cl2N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

459.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2,5-dichlorophenyl)-N-[2-hydroxy-3-(morpholin-4-yl)propyl]-4-methylbenzenesulfonamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(8-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]-3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanamide](/img/structure/B5526571.png)

![N-{(3S*,4R*)-4-isopropyl-1-[(2-methyl-1H-benzimidazol-5-yl)carbonyl]-3-pyrrolidinyl}methanesulfonamide](/img/structure/B5526581.png)

![2-{2-[2-(4-fluorophenyl)-4-morpholinyl]-2-oxoethyl}-1(2H)-phthalazinone](/img/structure/B5526587.png)

![2-methoxy-4-(2-{[phenyl(phenylsulfonyl)amino]acetyl}carbonohydrazonoyl)phenyl methyl carbonate](/img/structure/B5526600.png)

![3-chloro-N-[cyclopropyl(1-methyl-1H-imidazol-2-yl)methyl]-4-fluoro-1-benzothiophene-2-carboxamide](/img/structure/B5526625.png)

![{[1-(3-chlorophenyl)-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-yl]thio}acetic acid](/img/structure/B5526631.png)

![4-[4-(cyclopentylcarbonyl)-1-piperazinyl]-2-(1-pyrrolidinyl)pyrimidine](/img/structure/B5526640.png)

![N'-benzylidene-2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)thio]acetohydrazide](/img/structure/B5526641.png)

![1-(4-{[6-(hydroxymethyl)-1,4-oxazepan-4-yl]methyl}-2-thienyl)ethanone](/img/structure/B5526644.png)

![2-(4-methoxyphenyl)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B5526665.png)

![(4aR*,7aS*)-N,N-dimethyl-4-[(2-methyl-1,3-oxazol-4-yl)methyl]hexahydrothieno[3,4-b]pyrazine-1(2H)-carboxamide 6,6-dioxide](/img/structure/B5526671.png)